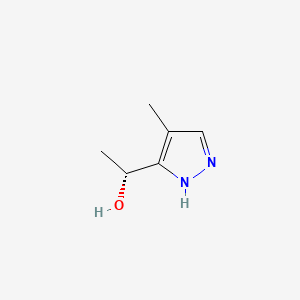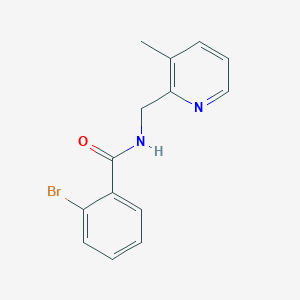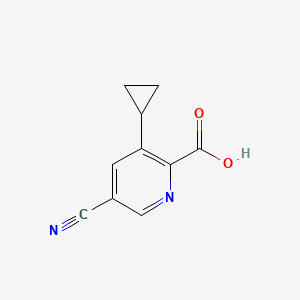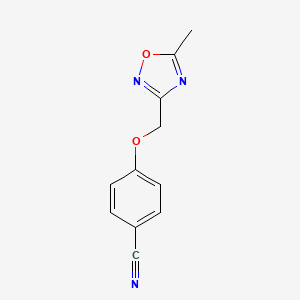
(R)-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound featuring a pyrazole ring substituted with a methyl group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or resolving agents.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biological Probes: Used in the development of biological probes for studying biochemical pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug development.
Therapeutic Agents: Potential therapeutic agent for treating various diseases.
Industry
Material Science: Used in the synthesis of novel materials with unique properties.
Catalysis: Acts as a catalyst or catalyst precursor in industrial processes.
作用機序
The mechanism of action of ®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
(S)-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol: The enantiomer of the compound with similar but distinct biological activity.
1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-one: The oxidized form of the compound with different reactivity and applications.
1-(4-Methyl-1H-pyrazol-3-yl)ethane: The reduced form of the compound with different chemical properties.
Uniqueness
®-1-(4-Methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its chiral nature, which can impart specific biological activity and selectivity in its interactions with molecular targets. Its structural features also make it a versatile building block in organic synthesis.
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
(1R)-1-(4-methyl-1H-pyrazol-5-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-4-3-7-8-6(4)5(2)9/h3,5,9H,1-2H3,(H,7,8)/t5-/m1/s1 |
InChIキー |
LXLRFJGMCVPSEB-RXMQYKEDSA-N |
異性体SMILES |
CC1=C(NN=C1)[C@@H](C)O |
正規SMILES |
CC1=C(NN=C1)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)



![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)

![n-(3-(Methylsulfonyl)propyl)benzo[d]oxazol-2-amine](/img/structure/B14909590.png)



